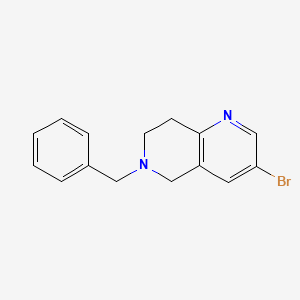

6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine

Description

Properties

IUPAC Name |

6-benzyl-3-bromo-7,8-dihydro-5H-1,6-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYFMEVUDPJISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=CC(=C2)Br)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659960 | |

| Record name | 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000576-67-9 | |

| Record name | 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16BrN2

- Molecular Weight : 304.21 g/mol

- CAS Number : 1000576-67-9

Biological Activity Overview

The biological activity of 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine has been linked to various pharmacological effects:

-

Anticancer Activity :

- Several studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine have shown cytotoxic effects against various cancer cell lines. A study reported IC50 values ranging from 0.91 to 3.73 μM for naphthyridine derivatives against human cancer cell lines such as KB (epidermoid carcinoma) and LNCaP (prostate adenocarcinoma) .

- Neurological Effects :

- Anti-inflammatory Properties :

- Antimicrobial Activity :

The mechanisms through which 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine exerts its biological effects may include:

- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and activity.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of several naphthyridine derivatives on human cancer cell lines. The results indicated that 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine exhibited a significant reduction in cell viability at concentrations as low as 5 μM across multiple cell lines.

Case Study 2: Neuroprotective Effects

In a murine model of neurodegeneration induced by oxidative stress, administration of naphthyridine derivatives resulted in improved cognitive function and reduced markers of neuronal damage compared to control groups .

Data Table: Biological Activities of Naphthyridine Derivatives

Scientific Research Applications

Medicinal Applications

1.1 Treatment of Hormonal Disorders

6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine has been identified as a potent modulator for conditions such as polycystic ovary syndrome (PCOS) and endometriosis. It acts as a prodrug that converts into its active form, 6-benzyl-3-bromo-5,6,7,8-tetrahydroisoquinoline, which has demonstrated efficacy in regulating hormonal imbalances associated with these conditions. Studies have indicated its effectiveness in reducing symptoms and improving reproductive health in affected individuals .

1.2 Contraceptive Properties

Research indicates that this compound may serve as an effective contraceptive agent when administered at high doses. Its mechanism involves the modulation of hormonal pathways that are crucial for ovulation and menstrual regulation . The ability to synchronize estrus in animals further highlights its potential utility in veterinary medicine .

1.3 Management of Uterine Conditions

The compound has also shown promise in managing uterine fibroids by reducing associated bleeding and discomfort. This application is particularly significant for women seeking non-invasive treatment options for fibroid-related symptoms .

Research Applications

3.1 Biological Research

In addition to its medicinal applications, 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine serves as a valuable research tool in biological studies aimed at understanding hormonal mechanisms and drug interactions within the endocrine system.

3.2 In Vitro Studies

The compound is frequently used in vitro to investigate its pharmacological effects on cell lines relevant to reproductive health research. These studies help elucidate the compound's mechanism of action and potential side effects .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine with key analogs, highlighting structural variations, physicochemical properties, and applications:

Preparation Methods

General Synthetic Strategy

The preparation of 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves:

- Construction of the tetrahydro-1,6-naphthyridine core.

- Introduction of the benzyl substituent at position 6.

- Selective bromination at position 3.

These steps often require careful control of reaction conditions to achieve regioselectivity and maintain the integrity of the tetrahydro ring system.

Synthesis of the Tetrahydro-1,6-naphthyridine Core

The tetrahydro-1,6-naphthyridine scaffold can be synthesized via condensation reactions involving anthranilic acid derivatives and piperidones under acidic conditions, such as phosphorus oxychloride atmosphere, following a Niementowski-type reaction. This method yields 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines, which are closely related intermediates in the synthesis of substituted tetrahydro-1,6-naphthyridines.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Anthranilic acid derivatives + piperidones, POCl3 atmosphere | Formation of 2-alkyl-10-chloro-tetrahydrobenzonaphthyridines | 68–92 |

This step is critical for establishing the bicyclic tetrahydro-1,6-naphthyridine framework.

Introduction of the Benzyl Group at Position 6

The benzyl substituent can be introduced by alkylation of the nitrogen or carbon at position 6, depending on the starting materials and reaction conditions. Benzylation often involves nucleophilic substitution or palladium-catalyzed coupling reactions such as Suzuki–Miyaura coupling when appropriate boron reagents are used.

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Suzuki–Miyaura Coupling | Pd(dppf)Cl2 catalyst, potassium trifluorovinylborate, base, 1-propanol, 95 °C | Efficient for coupling benzyl or vinyl groups onto the scaffold |

Selective Bromination at Position 3

Selective bromination of the tetrahydro-1,6-naphthyridine at position 3 is achieved using bromide sources such as sodium bromide in acidic media (e.g., sulfuric acid) combined with acetic anhydride to generate electrophilic brominating species. The reaction is typically carried out at room temperature with stirring, followed by workup involving basification and acidification to precipitate the brominated product.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Bromination | NaBr, H2SO4, Ac2O, room temperature, 2 h stirring | Formation of 3-bromo derivative as solid precipitate | ~76 (over three steps) |

Purification and Characterization

After synthesis, the product is purified by filtration, washing with aqueous base and acid, and drying under vacuum. Further purification may involve recrystallization from solvents such as ethyl acetate to improve enantiomeric excess and purity.

Characterization techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm substitution pattern.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight.

- Chromatography : HPLC for purity and yield determination.

Summary Table of Preparation Steps

| Step No. | Process | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Scaffold synthesis | Anthranilic acid + piperidone, POCl3, heat | 2-alkyl-10-chloro-tetrahydrobenzonaphthyridine | 68–92 | Niementowski reaction |

| 2 | Benzyl group introduction | Suzuki–Miyaura coupling, Pd catalyst, base, 1-propanol, 95 °C | Benzyl-substituted tetrahydro-1,6-naphthyridine | Variable | Palladium-catalyzed coupling |

| 3 | Bromination at C-3 | NaBr, H2SO4, Ac2O, rt, 2 h | 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | ~76 (over steps) | Electrophilic bromination |

| 4 | Purification | Filtration, washing with NaOH and HCl, drying | Pure 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine | - | Recrystallization if needed |

Research Findings and Optimization

- The asymmetric synthesis of related tetrahydro-1,6-naphthyridine derivatives has been optimized to improve yield and stereoselectivity using chiral catalysts and controlled reaction conditions.

- The bromination step is sensitive to reaction time and temperature to avoid over-bromination or degradation.

- The benzylation via Suzuki–Miyaura coupling offers a versatile route to introduce various substituents, allowing structural diversification for biological activity studies.

- The use of phosphorus oxychloride atmosphere in the initial condensation step enhances the yield and purity of the tetrahydro-1,6-naphthyridine scaffold.

Q & A

Basic: What are optimized synthetic routes for preparing 6-Benzyl-3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine?

Answer:

- Dealkylation : Start with 6-benzyl-3-methyl derivatives and employ catalytic hydrogenation (Pd/C, H₂ in MeOH/H₂O at 20°C) to remove benzyl groups, achieving ~61% yield .

- Grignard Addition : React 6-benzyl-1,6-naphthyridin-6-ium bromide with methylmagnesium bromide in THF at 5°C, followed by NaBH₄ reduction (pH 7 buffer) to stabilize intermediates, yielding 92% .

- Alkylation : Use LiNPr₂i/THF at 70°C with methyl iodide for selective N-alkylation, achieving 87% yield for analogous structures .

Basic: How can researchers characterize purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm regiochemistry and substitution patterns, particularly for bromine and benzyl groups.

- HPLC/MS : Monitor purity (>95%) and detect side products (e.g., dehalogenated byproducts) using reverse-phase chromatography .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives, as demonstrated in analogous tetrahydro-naphthyridines .

Advanced: What strategies mitigate competing pathways during bromination of the naphthyridine core?

Answer:

- Regioselective Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to minimize overbromination. For example, analogous 3-bromo derivatives are synthesized via Pd-catalyzed cross-coupling .

- Protection/Deprotection : Temporarily protect reactive amines (e.g., with tert-butoxycarbonyl groups) to direct bromination to the 3-position .

- Kinetic Control : Optimize reaction time and temperature to favor mono-bromination, as prolonged heating may lead to di-substitution .

Advanced: How does the benzyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Hindrance : The benzyl group at N6 restricts access to adjacent positions, favoring coupling at the 3-bromo site. This is critical for Suzuki-Miyaura reactions with aryl boronic acids .

- Electronic Effects : Electron-donating benzyl groups increase electron density at the naphthyridine core, modulating reactivity in Buchwald-Hartwig aminations .

- Comparative Studies : Replace benzyl with methyl or hydrogen to assess steric/electronic contributions, as shown in analogous dealkylation studies .

Basic: What are common side products in synthesis, and how are they addressed?

Answer:

- Dehalogenation Byproducts : Bromine loss via reductive pathways (e.g., during hydrogenation) can occur. Use milder reductants (NaBH₄ instead of H₂/Pd-C) .

- Overalkylation : Excess Grignard reagent may lead to di-alkylation. Quench intermediates with acidic workup (e.g., NH₄Cl) after partial reduction .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (MeOH/Et₂O) to isolate pure product .

Advanced: What computational methods predict regioselectivity in electrophilic substitutions?

Answer:

- DFT Calculations : Compute Fukui indices to identify nucleophilic/electrophilic sites. For example, the 3-position in tetrahydro-naphthyridines shows higher electrophilicity due to conjugation with the nitrogen lone pair .

- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize bromination conditions (e.g., polar aprotic solvents enhance electrophile stability) .

- Docking Studies : Model interactions with enzymes (e.g., acetylcholinesterase) to guide functionalization for pharmacological applications .

Advanced: How to resolve contradictions in spectral data for stereoisomers?

Answer:

- 2D NMR (NOESY/ROESY) : Detect through-space correlations to distinguish axial vs. equatorial substituents in the tetrahydro ring .

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra to assign absolute configurations .

Basic: What are recommended storage conditions to prevent degradation?

Answer:

- Inert Atmosphere : Store under argon or nitrogen in sealed vials to prevent oxidation of the tetrahydro ring.

- Low Temperature : Keep at –20°C in amber glass to avoid photolytic decomposition of the C-Br bond .

- Desiccation : Use molecular sieves (3Å) to minimize hydrolysis of sensitive functional groups (e.g., bromine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.